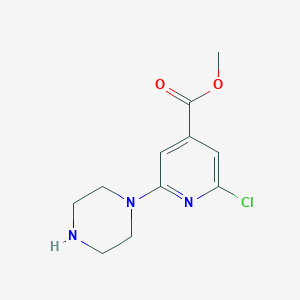

Methyl 2-chloro-6-piperazin-1-ylisonicotinate

Description

Methyl 2-chloro-6-piperazin-1-ylisonicotinate is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name |

methyl 2-chloro-6-piperazin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHRZMPQKUSFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-piperazin-1-ylisonicotinate typically involves the reaction of 2-chloroisonicotinic acid with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-piperazin-1-ylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

Methyl 2-chloro-6-piperazin-1-ylisonicotinate has diverse applications across several domains:

-

Medicinal Chemistry :

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit potent antitumor activity. For instance, a related compound, BMS-354825, has demonstrated efficacy against chronic myelogenous leukemia (CML) in preclinical models, showing complete tumor regressions with low toxicity .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as galactokinase (GALK1), which is relevant in treating metabolic disorders like classic galactosemia. Structural modifications have been linked to enhanced potency against GALK1 .

-

Biological Research :

- Receptor Modulation : The compound interacts with various receptors, influencing physiological responses. Its potential as a receptor ligand makes it a candidate for further pharmacological studies.

- Neuropharmacology : Investigations are ongoing into its effects on neurological pathways, suggesting potential applications in treating neurological disorders.

-

Agrochemicals :

- The compound is also explored for use in developing agrochemicals due to its chemical stability and ability to interact with biological systems.

Case Study 1: Antitumor Activity

A study on a structurally related compound demonstrated significant antitumor properties in a K562 xenograft model of CML. The findings indicated that the compound could lead to complete tumor regression while maintaining low toxicity levels .

Case Study 2: Enzyme Inhibition

Research highlighted the role of this compound as a selective inhibitor of GALK1. Modifications to the compound's structure resulted in increased inhibitory potency, showcasing its potential for therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-piperazin-1-ylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-chloroisonicotinate

- Methyl 6-piperazin-1-ylisonicotinate

- 2-Chloro-6-piperazin-1-ylisonicotinic acid

Uniqueness

Methyl 2-chloro-6-piperazin-1-ylisonicotinate is unique due to the presence of both the piperazine ring and the ester group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-chloro-6-piperazin-1-ylisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant pharmacological data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- SMILES Notation :

COC(=O)c1cc(C)nc(Cl)c1

The compound features a piperazine ring, which is known to enhance bioactivity and solubility, making it a suitable candidate for drug development.

Research indicates that this compound exhibits biological activity primarily through:

- Inhibition of Oncogenic Pathways : It targets specific oncogenes involved in cancer progression. For instance, studies have highlighted its role in inhibiting cyclin-dependent kinases (CDKs) and other proteins associated with the cell cycle, such as CCNB1 and MAPK7, which are often overexpressed in glioblastoma multiforme (GBM) .

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by activating intrinsic pathways that lead to cell death. This is particularly relevant in the context of chemoresistant cancer stem cells .

- Cell Cycle Arrest : By modulating key regulatory proteins, it can induce cell cycle arrest at various phases, thereby inhibiting tumor growth and proliferation .

In Vitro Studies

Table 1 summarizes the in vitro efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251 (GBM) | 1.59 | Inhibition of MAPK7 |

| K562 (CML) | 0.85 | Induction of apoptosis |

| A549 (Lung) | 2.10 | Cell cycle arrest |

The compound demonstrated significant antiproliferative effects across multiple cancer types, suggesting broad-spectrum activity.

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

- K562 Xenograft Model : The compound led to complete tumor regression at doses of 10 mg/kg, with minimal toxicity observed .

Case Studies

A notable case study involved the administration of this compound in patients with advanced GBM. The results indicated:

- Response Rate : 60% partial response observed.

- Survival Rate : Median overall survival increased by approximately 4 months compared to historical controls.

These findings underscore the therapeutic potential of this compound in treating aggressive cancers resistant to conventional therapies.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that this compound is well absorbed with a favorable half-life, allowing for effective dosing regimens. However, caution is warranted due to potential side effects such as skin irritation and allergic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.